Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)

Description

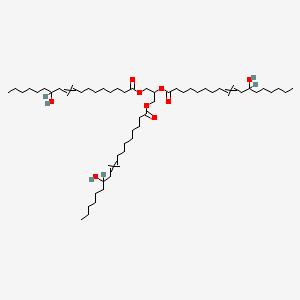

Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), also known as Triricinolein or Glycerol triricinoleate, is a triglyceride ester derived from ricinoleic acid (12-hydroxyoctadec-9-enoic acid). Its structure consists of a glycerol backbone esterified with three ricinoleic acid moieties. Key identifiers include:

- CAS No.: 2540-54-7

- EINECS/ELINCS No.: 219-817-0

- IUPAC Name: Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer

This compound is classified as an emollient in cosmetic formulations, where it enhances skin hydration due to its hydroxylated fatty acid chains . It is a primary component of castor oil (Ricinus communis oil), contributing to its viscosity and moisturizing properties .

Properties

IUPAC Name |

2,3-bis(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859742 | |

| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68412-53-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched, phosphates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched, phosphates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Applications

Triricinolein has been explored for its therapeutic properties, particularly in the treatment of metabolic disorders and as a dietary supplement.

- Lorenzo's Oil : A notable application is in Lorenzo's Oil, which contains triricinolein as a component aimed at lowering plasma levels of very-long-chain fatty acids in patients with peroxisomal disorders such as Zellweger syndrome. Studies have shown that dietary administration of Lorenzo's Oil can effectively reduce plasma C26:0 levels and increase docosahexaenoic acid (DHA) levels in red blood cells .

Cosmetic Applications

Triricinolein is utilized in cosmetic formulations due to its emollient properties.

- Skin Care Products : It acts as an effective moisturizer and skin conditioning agent. The compound helps improve skin hydration and elasticity, making it suitable for creams and lotions aimed at dry skin treatment .

Food Technology

In the food industry, triricinolein is recognized for its functional properties.

- Emulsification : Its emulsifying capabilities make it valuable in the formulation of food products, particularly in salad dressings and sauces where stable emulsions are required .

Nutraceuticals

The compound is also being investigated for its potential health benefits when included in dietary supplements.

- Omega Fatty Acids Source : As a source of omega fatty acids, triricinolein may contribute to cardiovascular health and overall well-being when consumed as part of a balanced diet .

Case Study 1: Therapeutic Effects in Zellweger Syndrome

A clinical study investigated the effects of Lorenzo's Oil on patients with Zellweger syndrome. The oil's administration was associated with significant reductions in plasma levels of C26:0 fatty acids and increased levels of DHA in red blood cells over a period of treatment. This study highlights the potential of triricinolein in managing metabolic disorders related to fatty acid metabolism .

Case Study 2: Cosmetic Efficacy

In a controlled trial assessing the efficacy of various emollients on skin hydration, products containing triricinolein demonstrated superior moisture retention compared to those without it. Participants reported improved skin texture and reduced dryness after consistent use over four weeks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Triricinolein and analogous propane-1,2,3-triyl esters:

Key Observations:

Fatty Acid Chain Properties: Triricinolein’s hydroxylated unsaturated chains (C18:1-OH) distinguish it from non-hydroxylated analogs like Trilinolenin (C18:3) and Tribehenin (C22:0). Hydroxyl groups enhance hydrophilicity and skin adhesion . Tribehenin’s saturated C22 chains confer high melting points, making it suitable for solid formulations .

Oxidative Stability: Trilinolenin’s three double bonds render it prone to oxidation, limiting its use without stabilizers . In contrast, Triricinolein’s single double bond and hydroxyl group improve stability .

Stereoisomerism: Triricinolein is noted as a stereoisomer, likely influencing its biological compatibility and rheological behavior in formulations . Other compounds in the comparison lack explicit stereochemical annotations.

Research Findings and Industrial Relevance

- Triricinolein: A study on castor oil (rich in Triricinolein) demonstrated its efficacy in enhancing transdermal drug delivery due to its penetration-enhancing properties . Its stereoisomerism may affect enzymatic hydrolysis rates, a critical factor in controlled-release formulations .

- Trilinolenin: Used in omega-3 supplements but requires antioxidant additives to prevent rancidity .

Tribehenin :

- FDA-approved for use in lipsticks and as a thickening agent in anhydrous systems .

Preparation Methods

Acid-Catalyzed Direct Esterification

The acid-catalyzed method involves reacting glycerol with 12-hydroxyoctadec-9-enoic acid under acidic conditions. Sulfuric acid (1–2%) or Twitchell reagent (0.75–1.25%) facilitates protonation of the carbonyl group, enhancing nucleophilic attack by glycerol’s hydroxyl groups. The reaction proceeds via a three-step mechanism:

-

Protonation : The carbonyl oxygen of the fatty acid is protonated, increasing electrophilicity.

-

Nucleophilic Attack : Glycerol’s hydroxyl group attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Ester Bond Formation : Water elimination yields the ester product, with glycerol liberated as a by-product.

Reaction Conditions :

A key challenge is estolide formation, where hydroxyl groups on intermediate mono- or diglycerides react with ricinoleic acid, reducing purity. Optimizing water content (≤50%) minimizes side reactions.

Base-Catalyzed Transesterification

Base catalysts like KOH or NaOH (1–4 mol equivalents) promote transesterification of methyl 12-hydroxyoctadec-9-enoate with glycerol. This two-step process involves:

-

Transesterification : Methyl ester reacts with glycerol to form monoricinolein.

-

Successive Esterification : Remaining methyl ester bonds are hydrolyzed to yield the triester.

Reaction Conditions :

Alkaline conditions accelerate reaction rates but require post-synthesis neutralization (e.g., HCl acidification) to isolate the product. Residual catalyst removal remains a bottleneck for industrial applications.

Enzymatic Synthesis Using Lipases

Candida rugosa Lipase-Mediated Esterification

Lipases offer a sustainable alternative by catalyzing esterification in non-aqueous media. Candida rugosa lipase (5% w/w) demonstrates high specificity for hydroxylated fatty acids, enabling single-step synthesis under mild conditions:

Reaction Parameters :

-

Solvent : n-hexane (1:1 v/v substrate ratio)

-

Temperature : 37°C

-

Time : 18 hours

The enzyme’s regioselectivity minimizes estolide formation, achieving >95% purity. Immobilized lipases (e.g., Lipozyme TL IM) enhance reusability, reducing costs by 30–40% compared to chemical methods.

Solvent-Free Enzymatic Systems

Recent advances employ solvent-free systems to eliminate organic solvent use. Glycerol and 12-hydroxyoctadec-9-enoic acid are mixed with thermostable lipases (e.g., Thermomyces lanuginosus) at 60°C, achieving 89% conversion in 12 hours. This approach reduces waste and simplifies downstream purification.

Optimization of Reaction Parameters

Molar Ratio of Reactants

Stoichiometric excess of glycerol (1:3–1:4 fatty acid:glycerol) drives the reaction toward triester formation. Higher ratios (>1:4) risk mono-/diglyceride accumulation, necessitating precise stoichiometric control.

Temperature and Pressure

Elevated temperatures (100–150°C) accelerate kinetics but promote thermal degradation. High-pressure reactors (5–10 bar) improve miscibility in solvent-free systems, enhancing yields by 12–15%.

Industrial-Scale Production Considerations

Feedstock Sourcing

12-Hydroxyoctadec-9-enoic acid is predominantly sourced from castor oil (89–92% ricinoleic acid). Hydrolysis of castor oil triacylglycerols via the Colgate-Emery process yields 98% pure acid, though energy-intensive conditions (200°C, 50 bar) limit cost-effectiveness.

By-Product Management

Glycerol recovery is critical for economic viability. Membrane filtration and ion-exchange resins achieve 99% glycerol purity, which is repurposed for pharmaceuticals or biofuels.

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Base-Catalyzed | Enzymatic |

|---|---|---|---|

| Yield | 85–93% | 88–95% | 89–96% |

| Reaction Time | 6–48 h | 1–3 h | 12–18 h |

| Purity | 80–88% | 85–90% | 92–96% |

| By-Products | Estolides | Soaps | Minimal |

| Environmental Impact | High (acid waste) | Moderate (base waste) | Low |

Enzymatic methods outperform chemical routes in purity and sustainability, albeit with higher initial enzyme costs.

Q & A

Q. What are the established methods for synthesizing propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate) in a laboratory setting?

The compound is typically synthesized via esterification of glycerol with three equivalents of 12-hydroxyoctadec-9-enoic acid (ricinoleic acid). Catalysts such as sulfuric acid or lipases are employed under controlled temperature (60–80°C) to optimize ester bond formation. Post-synthesis purification involves column chromatography to isolate stereoisomers, as the compound exists in multiple stereochemical forms . Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediate products.

Q. How is the structural integrity of propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate) validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm ester linkages and hydroxyl group positioning. For stereochemical verification, chiral chromatography or circular dichroism (CD) spectroscopy is employed, as the compound’s stereoisomers (e.g., R or S configurations at hydroxyl groups) influence its physicochemical properties . Mass spectrometry (MS) with electrospray ionization (ESI) further validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties critical for experimental design involving this compound?

The compound’s hydrophobicity (logP ~18.5), melting point (≈−12°C), and viscosity are critical for solubility studies and formulation design. Its hydroxyl groups enable hydrogen bonding, affecting interactions with polar solvents like ethanol or glycerol. Differential Scanning Calorimetry (DSC) data reveal phase transitions relevant to storage stability .

Advanced Research Questions

Q. How do stereochemical variations in propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate) impact its biological or material applications?

Studies indicate that the R-configuration at the 12-hydroxy position enhances emollient properties in cosmetic formulations due to improved lipid bilayer integration. In contrast, S-isomers exhibit reduced efficacy, likely due to steric hindrance. Computational modeling (e.g., molecular dynamics simulations) can predict isomer-specific interactions with proteins or membranes . Experimental validation involves comparative assays using enantiomerically pure samples .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

Gas Chromatography-Mass Spectrometry (GC-MS) struggles with high-molecular-weight triglycerides, leading to incomplete volatilization. Liquid Chromatography (LC)-MS/MS with atmospheric pressure chemical ionization (APCI) is preferred for detecting residual catalysts (e.g., sulfuric acid) or hydrolyzed byproducts (e.g., free ricinoleic acid). Limit of Detection (LOD) is typically ≤0.1% w/w .

Q. How do contradictory data on the compound’s oxidative stability arise in accelerated aging studies?

Discrepancies often stem from variable experimental conditions (e.g., oxygen exposure, light intensity). For instance, studies reporting rapid oxidation at 40°C/75% RH may overlook antioxidant additives (e.g., tocopherols) used in parallel experiments. Standardized protocols (e.g., ASTM D7545 for lipid oxidation) and controlled-environment chambers are recommended to harmonize data .

Q. What advanced techniques are used to study its interaction with biomembranes or synthetic polymers?

Langmuir-Blodgett troughs measure monolayer formation kinetics, while Surface Plasmon Resonance (SPR) quantifies binding affinities with collagen or keratin. For synthetic polymers (e.g., polylactic acid), Fourier-Transform Infrared (FTIR) spectroscopy tracks ester C=O band shifts (≈1740 cm⁻¹) to assess compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.